

Maropitant-13C,d3 safety data sheet and handling precautions

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Compound of Interest

Compound Name: Maropitant-13C,d3

Cat. No.: B12412318

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Maropitant-13C,d3: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant biological context for **Maropitant-13C,d3**. The information is intended to support its safe use in research and development settings. Given that **Maropitant-13C,d3** is a heavy-isotope labeled version of Maropitant, its chemical and biological properties are essentially identical. Therefore, this guide leverages safety and toxicological data from studies on Maropitant and its citrate salt.

Chemical and Physical Properties

Maropitant-13C,d3 is a stable, isotopically labeled form of Maropitant, a selective neurokinin-1 (NK1) receptor antagonist.[1] The labeling with Carbon-13 and deuterium makes it a valuable tool in pharmacokinetic and metabolic studies.



Property	Value	Source
Chemical Name	(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(13C)methoxy)phen yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine	[2]
Molecular Formula	¹³ C C31H37D3N2O	[3]
Molecular Weight	472.7 g/mol	[2][3]
Appearance	White to off-white solid	
Purity	Typically ≥95%	[2]
Storage	Store at -20°C for long-term stability.	[4]
Solubility	Information not readily available; handle as potentially insoluble in aqueous media.	

Hazard Identification and Safety Precautions

Maropitant is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin sensitization, potential for organ damage through prolonged exposure, and aquatic toxicity.

GHS Hazard Classification



Hazard Class	Category	Hazard Statement
Skin Sensitization	1	H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Repeated Exposure)	2	H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute Hazard	1	H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-Term Hazard	1	H410: Very toxic to aquatic life with long lasting effects.

Source: PubChem CID 204108

Handling Precautions and Personal Protective Equipment (PPE)

Due to the potential for skin sensitization and other health effects, strict adherence to safety protocols is mandatory.



Precaution	Requirement
Engineering Controls	Work in a well-ventilated area, preferably a chemical fume hood.
Eye/Face Protection	Wear tightly fitting safety goggles with side- shields.
Skin Protection	Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact. [5]
Respiratory Protection	If dust or aerosols are generated, use a NIOSH-approved respirator.
General Hygiene	Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Toxicological Profile

The toxicological data for Maropitant provides a basis for understanding the potential effects of **Maropitant-13C,d3**.

Endpoint	Result	Species
Acute Oral LDmin	>2000 mg/kg	Rat
Embryonic LD50 (in ovo)	7.24 mg/kg	Chicken Embryo[3][7]
Skin Irritation	No irritant effect	
Eye Irritation	Irritating effect	_
Sensitization	Possible through skin contact	

Sources: Zoetis SDS, Uslu et al. (2022)

Key Toxicological Findings:

• Embryotoxicity: In an in ovo model, Maropitant did not show teratogenic effects, but embryonic death was observed at doses above 4 mg/kg.[3][7]



- Target Organs: Prolonged or repeated oral exposure may cause damage to the lungs and liver.
- Carcinogenicity and Mutagenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.
 Negative in bacterial mutagenicity (Ames) and in vitro chromosome aberration assays.

Accidental Release and First Aid Measures

Situation	Action
Spill	Wear appropriate PPE. Absorb spills with an inert material and place in a sealed container for disposal. Avoid generating dust. Prevent entry into waterways.
Skin Contact	Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
Eye Contact	Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6]
Inhalation	Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion	Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Mechanism of Action: NK1 Receptor Antagonism

Maropitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary therapeutic effect as an antiemetic is achieved by blocking the binding of Substance P, a neuropeptide involved in the vomiting reflex, to NK1 receptors in the central and peripheral nervous system.[1][4][8]

Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist.



Experimental Protocols

Detailed, step-by-step laboratory protocols for the safety assessment of **Maropitant-13C,d3** are not publicly available. However, the methodologies from published studies can be summarized to provide a framework for experimental design.

Embryotoxicity Assessment (in ovo Model)

This protocol is adapted from the study by Uslu et al. (2022) on Maropitant.[3][7]

Caption: Workflow for assessing embryotoxicity using an in ovo model.

Methodology:

- Animal Model: Fertile chicken eggs.
- Grouping: Eggs are divided into a control group (e.g., saline injection) and multiple treatment groups receiving different doses of **Maropitant-13C,d3**.
- Administration: The test substance is injected into the air sac of the eggs at a specific time point during incubation.
- Incubation: Eggs are incubated under standard conditions for the remainder of the gestation period.
- Endpoint Analysis: On day 21, eggs are opened to assess for embryonic death, gross malformations (teratogenicity), and other parameters like embryo weight.
- Data Analysis: The lethal dose 50 (LD50) is calculated, and statistical comparisons are made between the control and treatment groups.

Field Safety and Efficacy Studies in Animals

This protocol framework is based on the design of clinical trials for Maropitant in dogs.[9][10]

Methodology:

• Study Population: A cohort of animals (e.g., dogs) with a history of the condition to be treated (e.g., vomiting).



- Design: A randomized, controlled, and often blinded study design is used. A common design
 is a two-period crossover, where each animal receives both the test substance and a
 placebo at different times, separated by a washout period.[5]
- Treatment Groups:
 - Treatment Group: Receives Maropitant-13C,d3 at a specified dose and route of administration.
 - Control Group: Receives a placebo.
- Data Collection:
 - Efficacy: The primary endpoint is the reduction in the frequency of the clinical sign (e.g., vomiting episodes).
 - Safety: Animals are monitored for adverse reactions through regular clinical observations and, in some cases, bloodwork.
- Statistical Analysis: The efficacy and safety data from the treatment and control groups are statistically compared to determine if the test substance has a significant effect and is welltolerated.

Disposal Considerations

Maropitant is very toxic to aquatic life with long-lasting effects.[5] Do not allow the compound or its containers to enter drains or waterways. Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

Maropitant-13C,d3, like its non-labeled counterpart, requires careful handling due to its potential for skin sensitization and target organ toxicity with repeated exposure. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential. While specific toxicological data for the isotopically labeled form is not available, the extensive data on Maropitant provides a robust basis for risk assessment.



Researchers using this compound should be familiar with its mechanism of action and the principles of its safety evaluation as outlined in this guide.

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